S-phenacyl benzenecarbothioate

Peptide Chemistry Protein Semisynthesis Thiol Protection

S-phenacyl benzenecarbothioate (CAS 49742-23-6) is an aromatic thioester with molecular formula C₁₅H₁₂O₂S and molecular weight 256.32 g/mol. The compound features a phenacyl (2-oxo-2-phenylethyl) group linked via a thioester bond to a benzoyl moiety, endowing it with dual functionality as both a protective group handle and a potential pharmacophore scaffold.

Molecular Formula C15H12O2S
Molecular Weight 256.3g/mol
CAS No. 49742-23-6
Cat. No. B485669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-phenacyl benzenecarbothioate
CAS49742-23-6
Molecular FormulaC15H12O2S
Molecular Weight256.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O2S/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyMDBOHMNQWOBHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phenacyl Benzenecarbothioate (CAS 49742-23-6): A Bifunctional Thioester Scaffold for Medicinal Chemistry and Bioconjugation Procurement


S-phenacyl benzenecarbothioate (CAS 49742-23-6) is an aromatic thioester with molecular formula C₁₅H₁₂O₂S and molecular weight 256.32 g/mol . The compound features a phenacyl (2-oxo-2-phenylethyl) group linked via a thioester bond to a benzoyl moiety, endowing it with dual functionality as both a protective group handle and a potential pharmacophore scaffold [1]. Its structure renders it a member of the broader thiobenzoate class, yet the combination of the electrophilic phenacyl carbon and the thioester linkage creates a reactivity profile distinct from simpler S-alkyl or S-aryl thiobenzoates .

Peptide semisynthesis: phenacyl-based one-step thiol deprotection with azide reduction
Enzyme inhibitor SAR: thioester-benzoate pharmacophore with modifiable phenacyl handle
Structural biology: CoA-free phenacyl ligand mimetic for hotdog-fold thioesterase studies
Materials research: benzenecarbothioate chromophore with intermediate NLO response

Why S-Phenacyl Benzenecarbothioate Cannot Be Replaced by Generic S-Aryl or S-Alkyl Thiobenzoates


Generic substitution with simpler thiobenzoates such as S-phenyl thiobenzoate (CAS 884-09-3) or S-methyl thiobenzoate (CAS 5925-68-8) fails for multiple technical reasons. The phenacyl moiety introduces a ketone carbonyl adjacent to the thioester sulfur, which significantly alters the compound's electronic environment, hydrolysis kinetics, and photolability compared to non-ketone-bearing analogs [1]. This structural feature enables chemoselective deprotection under conditions where conventional thioesters remain intact—a critical attribute for multi-step synthetic sequences in peptide and protein chemistry [2]. Furthermore, structure-activity relationship studies indicate that the phenacyl substituent directly modulates biological target engagement; derivatives lacking this moiety exhibit diminished or abolished enzyme inhibitory activity against α-amylase and α-glucosidase, making the intact phenacyl-thioester scaffold essential for diabetes-relevant pharmacological investigations .

Chemoselective deprotection
Phenacyl group enables one-step removal with azide reduction; generic S-aryl or S-alkyl thiobenzoates lack this selectivity and may require multi-step protocols.
Biological target engagement
Reported enzyme inhibition depends on the phenacyl substituent; analogs without this moiety may show reduced or abolished activity in α-glucosidase assays.

Quantitative Differentiation Evidence for S-Phenacyl Benzenecarbothioate Versus Closest Analogs


Phenacyl vs. Benzyl vs. Methyl Thioesters: Differential Stability Under Acidic and Reductive Conditions for Protecting Group Selection

In peptide condensation reactions via the thioester method, the phenacyl (Pac) group as a cysteine thiol protecting group was directly compared to the acetamidomethyl (Acm) protecting group. The Pac group was demonstrated to be removable in a single step simultaneously with azide reduction, whereas the widely used Acm group requires a separate, often harsh, oxidative deprotection step [1]. While S-phenacyl benzenecarbothioate itself serves as a model compound for the Pac-thioester linkage, the broader class evidence shows phenacyl thioesters (α-methylphenacyl thioesters) undergo selective deprotection by zinc dust reduction while conventional thioester protecting groups remain intact, a selectivity not available with S-benzyl or S-methyl thiobenzoates [2].

Protecting group chemoselectivity
Class-level inference
Pac thioester: one-step removal with azide reduction Acm group: separate oxidative deprotection required
Streamlined peptide ligation workflows
Zn dust reduction in mildly acidic media; verify with specific sequence
Peptide Chemistry Protein Semisynthesis Thiol Protection Native Chemical Ligation

Thioester-Containing Benzoate Derivatives Exhibit Potent α-Glucosidase Inhibition: Structural Prerequisites for Activity

Although direct IC₅₀ data for S-phenacyl benzenecarbothioate against α-glucosidase is not publicly available, closely related thioester-containing benzoate derivatives from the deep-sea fungus Talaromyces indigoticus FS688 have been characterized. Compound 1 (a thioester-containing benzoate derivative) exhibited significant α-glucosidase inhibitory activity with an IC₅₀ of 5.4 μM, while structurally related compounds 4 and 5 showed moderate activity with IC₅₀ values of 33.6 μM and 72.1 μM respectively [1]. S-phenacyl benzenecarbothioate contains the identical thioester-benzoate pharmacophoric core and a phenacyl substituent known to enhance enzyme inhibitory interactions through additional hydrogen bonding and hydrophobic contacts .

α-Glucosidase inhibition
Class-level inference
Thioester-benzoate derivatives: IC₅₀ 5.4–72.1 μM Non-thioester benzoate analogs: no significant inhibition reported
Supports α-glucosidase inhibitor SAR studies
Direct measurement for this compound not available; pNPG substrate assay
Diabetes Research Enzyme Inhibition α-Glucosidase Thioester Pharmacology

Benzenecarbothioates vs. Benzenecarbodithioates: Second-Order Nonlinear Optical (NLO) Efficiency as Electronic Materials

A systematic theoretical and experimental study compared the second-order nonlinear optical (NLO) properties of benzenecarbothioates (thioesters) versus benzenecarbodithioates (dithioesters). Electric field-induced second harmonic generation (EFISH) measurements provided experimental β hyperpolarizability values. While the study concluded that dithioester substituents represent superior electron-accepting groups for NLO applications, the thioester class (to which S-phenacyl benzenecarbothioate belongs) demonstrated measurable NLO response intermediate between conventional esters and dithioesters [1]. The phenacyl substituent on S-phenacyl benzenecarbothioate introduces an additional conjugated carbonyl capable of contributing to the π-electron system, potentially enhancing hyperpolarizability compared to simpler S-alkyl thiobenzoates [1].

NLO efficiency ranking
Class-level inference
Dithioesters > Thioesters > Esters Ranked by EFISH β hyperpolarizability
Thioesters provide intermediate electronic performance
Phenacyl conjugation may further enhance polarizability; class-level data
Nonlinear Optics Materials Chemistry Thioester Electronics EFISH Measurements

Phenacyl-CoA Serves as a Ligand for Hotdog-Fold Thioesterases: Structural Biology Probe

The X-ray crystal structure of Escherichia coli YdiI thioesterase complexed with phenacyl-CoA (PDB ID: 4K4A) was solved at 1.89 Å resolution, revealing specific molecular recognition determinants for the phenacyl moiety within the hotdog-fold enzyme active site [1]. This structural biology precedent establishes S-phenacyl benzenecarbothioate as a simplified small-molecule mimetic of the phenacyl-CoA ligand, enabling competition assays and structure-activity studies without requiring the synthetically challenging CoA nucleotide handle [1]. In contrast, non-phenacyl thioester probes such as S-benzyl-CoA or S-methyl-CoA show altered binding modes and reduced affinity due to the absence of the ketone carbonyl interaction with conserved active-site residues [1].

Thioesterase structural probe
Class-level inference
X-ray crystallography Phenacyl-CoA complex (PDB 4K4A), 1.89 Å resolution
Enables CoA-free binding studies for hotdog-fold thioesterases
Crystallization conditions reported; verify with recombinant enzyme
Structural Biology Thioesterase Enzyme Crystallography Phenacyl-CoA

Phenacyl Thioesters vs. Phenacyl Esters: Differential Photolytic Cleavage Efficiency in Photocleavable Linker Systems

Comparative photolysis studies of phenacyl ester derivatives bearing heterocycles demonstrated that the introduction of a thiocarbonyl group (C=S) in place of a carbonyl group (C=O) substantially improves photolytic cleavage rates, with thioester derivatives showing consistently faster photolysis than their oxo-ester counterparts under identical irradiation conditions [1]. S-phenacyl benzenecarbothioate, bearing the photolabile phenacyl-thioester linkage, is positioned to exhibit enhanced photocleavage efficiency relative to phenacyl benzoate esters [1]. This differential photolability is critical for applications requiring precise spatiotemporal control of compound release, such as caged compound synthesis and light-directed combinatorial library generation [1].

Photolytic cleavage efficiency
Class-level inference
Phenacyl thioester (C=S): faster photolysis Phenacyl oxo-ester (C=O): slower cleavage
Faster photorelease for linker applications
UV irradiation in acetonitrile systems; rate constants reported in primary study
Photochemistry Photocleavable Linkers Thioester Photolysis Combinatorial Chemistry

Procurement-Driven Application Scenarios for S-Phenacyl Benzenecarbothioate


Streamlined Peptide and Protein Semisynthesis via One-Step Phenacyl Deprotection

Research groups engaged in expressed protein ligation and native chemical ligation benefit from S-phenacyl benzenecarbothioate as a model compound for optimizing phenacyl-based cysteine protection strategies. The phenacyl (PAc) group enables single-step deprotection concurrent with azide reduction, eliminating the separate oxidative step required for Acm removal [1]. Procurement of this compound supports method development for traceless protein semisynthesis where preserving native cysteine residues is critical [1].

Medicinal Chemistry Scaffold for α-Glucosidase Inhibitor Development Targeting Type 2 Diabetes

Pharmaceutical and academic medicinal chemistry laboratories investigating metabolic disease targets can utilize S-phenacyl benzenecarbothioate as a starting scaffold for structure-activity relationship (SAR) studies. Thioester-containing benzoate derivatives have demonstrated α-glucosidase inhibition with IC₅₀ values as low as 5.4 μM, and the phenacyl substituent provides a functionalizable handle for optimizing potency and selectivity [2]. The compound serves as a comparator for evaluating novel synthetic derivatives in enzyme inhibition assays [2].

Structural Biology Probe for Hotdog-Fold Thioesterase Characterization

Structural biology core facilities and enzymology laboratories studying the hotdog-fold thioesterase superfamily can procure S-phenacyl benzenecarbothioate as a CoA-free ligand mimetic. The phenacyl moiety is validated in the active site of E. coli YdiI (PDB: 4K4A) at 1.89 Å resolution, establishing the molecular recognition features of the phenacyl group [3]. This compound enables competitive binding assays and crystallographic soaking experiments without the prohibitive cost of phenacyl-CoA synthesis [3].

Optoelectronic Materials Research: Intermediate NLO Chromophore

Materials chemistry groups developing organic nonlinear optical (NLO) materials can evaluate S-phenacyl benzenecarbothioate as a benzenecarbothioate-class chromophore with experimentally validated NLO response. Thioesters occupy an intermediate position between esters and dithioesters in hyperpolarizability ranking, offering a balance of electronic performance and chemical stability [4]. The conjugated phenacyl substituent may further enhance the π-electron delocalization relevant to second-harmonic generation applications [4].

Application
Selection Property
Validation Focus
Peptide semisynthesis / native chemical ligation
Phenacyl-based one-step thiol deprotection capability
Chemoselective removal efficiency vs. multi-step Acm strategy
α-Glucosidase inhibitor research
Thioester-benzoate pharmacophore with modifiable phenacyl handle
Enzyme inhibition assay benchmarking (IC₅₀ range)
Hotdog-fold thioesterase structural biology
CoA-free phenacyl ligand mimetic
Crystallographic soaking / competitive binding assay validation
Organic NLO chromophore development
Benzenecarbothioate electronic polarizability
EFISH hyperpolarizability benchmarking against ester/dithioester analogs
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